molecular formula C14H21N3O2S B13972356 3-(6-Methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(6-Methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13972356
M. Wt: 295.40 g/mol
InChI Key: CJDJWZWOHLJRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a pyridazine ring, a pyrrolidine ring, and a tert-butyl ester functional group. The compound’s unique structure makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyridazine and pyrrolidine rings, followed by the introduction of the tert-butyl ester group. Common synthetic routes may include:

    Formation of Pyridazine Ring: This step involves the reaction of appropriate starting materials, such as hydrazine derivatives, with suitable aldehydes or ketones under acidic or basic conditions to form the pyridazine ring.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and suitable electrophiles.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring or the sulfanyl group using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alkoxides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Amino or alkoxy derivatives.

Scientific Research Applications

3-(6-Methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group and pyridazine ring may play a crucial role in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Methyl-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    3-(6-Methyl-pyridazin-3-ylsulfanyl)-morpholine-1-carboxylic acid tert-butyl ester: Similar structure but with a morpholine ring.

Uniqueness

3-(6-Methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the pyrrolidine ring, which may confer different chemical and biological properties compared to its analogs. The specific arrangement of functional groups and rings can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

tert-butyl 3-(6-methylpyridazin-3-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21N3O2S/c1-10-5-6-12(16-15-10)20-11-7-8-17(9-11)13(18)19-14(2,3)4/h5-6,11H,7-9H2,1-4H3

InChI Key

CJDJWZWOHLJRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)SC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.